(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: is an organic compound with the molecular formula C13H26N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine typically involves the reaction of cyclohexylmethyl chloride with piperidine, followed by reductive amination. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Scientific Research Applications
(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target molecules.
Comparison with Similar Compounds
(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: can be compared with other similar compounds, such as:
[1-(Cyclohexylmethyl)piperidin-4-yl]methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
[1-(Cyclohexylmethyl)piperidin-4-yl]methanone:
[1-(Cyclohexylmethyl)piperidin-4-yl]methanoic acid:
The uniqueness of This compound lies in its specific structure and the presence of the amine group, which makes it suitable for various chemical reactions and applications.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H26N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11,14H2 |
InChI Key |
BVSQSPAHHLJKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CN |
Origin of Product |
United States |
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